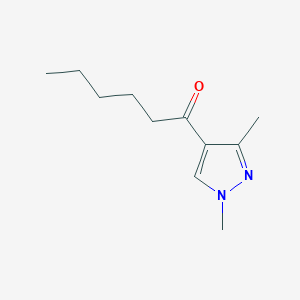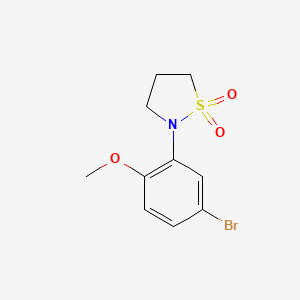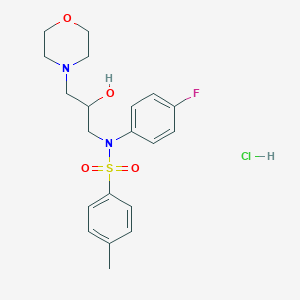![molecular formula C13H20N2O3 B2650236 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea CAS No. 1396684-38-0](/img/structure/B2650236.png)
1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea is a synthetic organic compound characterized by the presence of a cyclohexyl group, a furan ring, and a urea moiety
科学的研究の応用
1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The furan ring and urea moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
類似化合物との比較
1-Cyclohexyl-3-[2-(furan-2-yl)-2-hydroxyethyl]urea: Similar structure but with the furan ring at a different position.
1-Cyclohexyl-3-[2-(thiophen-3-yl)-2-hydroxyethyl]urea: Similar structure but with a thiophene ring instead of a furan ring.
1-Cyclohexyl-3-[2-(pyridin-3-yl)-2-hydroxyethyl]urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea is unique due to the specific positioning of the furan ring and the presence of the hydroxyethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
IUPAC Name |
1-cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12(10-6-7-18-9-10)8-14-13(17)15-11-4-2-1-3-5-11/h6-7,9,11-12,16H,1-5,8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOULUPLKUQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine](/img/structure/B2650153.png)
![[4-(Methoxymethyl)thiophen-2-yl]methanol](/img/structure/B2650154.png)
![N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2650156.png)

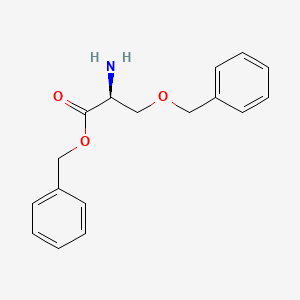
![3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2650165.png)

![Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2650168.png)
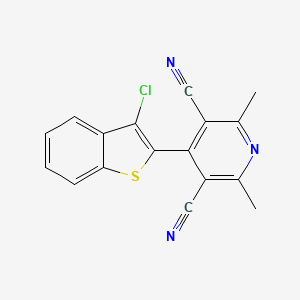
![5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2650171.png)
